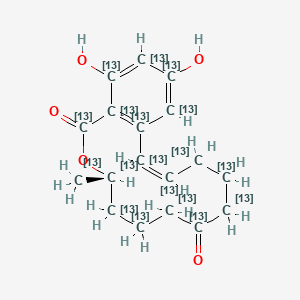
(3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17 is a complex organic molecule It features a benzoxacyclotetradecin core with multiple hydroxyl groups and a methyl-13C label
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of the core structure: This may involve cyclization reactions and the use of protecting groups to ensure selective functionalization.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Methyl-13C labeling: Incorporation of the 13C label using isotopically labeled reagents.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and scalability. This may include the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17: can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Tosyl chloride, thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl-containing compounds, while reduction of carbonyl groups would yield hydroxyl-containing compounds.
Applications De Recherche Scientifique
(3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17: has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a probe for studying drug metabolism.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17 exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The 13C label allows for detailed studies using techniques like NMR spectroscopy to elucidate these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione: Similar structure but without the 13C label.
(3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione: Similar structure but with different isotopic labeling.
Uniqueness
The uniqueness of (3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17 lies in its specific isotopic labeling, which allows for detailed mechanistic studies using advanced spectroscopic techniques. This makes it a valuable tool in both fundamental research and applied sciences.
Propriétés
Formule moléculaire |
C18H22O5 |
|---|---|
Poids moléculaire |
336.23 g/mol |
Nom IUPAC |
(4S,12Z)-16,18-dihydroxy-4-(113C)methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3-/t12-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 |
Clé InChI |
MBMQEIFVQACCCH-DIPLVQNKSA-N |
SMILES isomérique |
[13CH3][13C@H]1[13CH2][13CH2][13CH2][13C](=O)[13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13C]2=[13C]([13C](=[13CH][13C](=[13CH]2)O)O)[13C](=O)O1 |
SMILES canonique |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


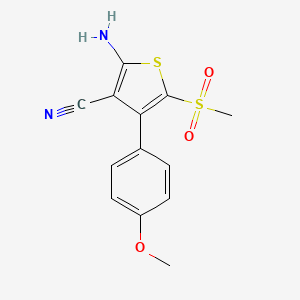
![Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]-](/img/structure/B15089166.png)

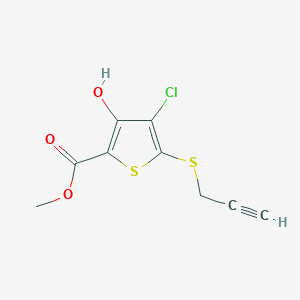
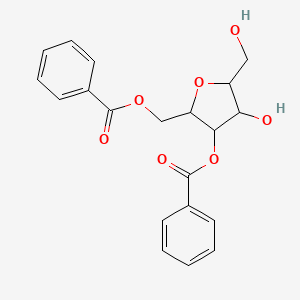
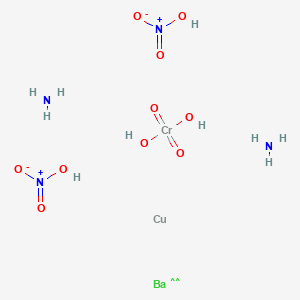
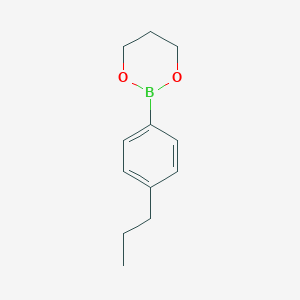
![(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid](/img/structure/B15089193.png)
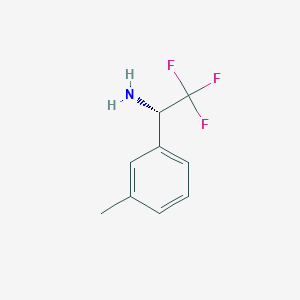
![Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B15089222.png)


![[5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15089240.png)
![[[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl][(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]met](/img/structure/B15089247.png)
